2-methyl-6-nitro-1H-perimidine
CAS No.: 56314-46-6
Cat. No.: VC19610825
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56314-46-6 |
---|---|
Molecular Formula | C12H9N3O2 |
Molecular Weight | 227.22 g/mol |
IUPAC Name | 2-methyl-6-nitro-1H-perimidine |
Standard InChI | InChI=1S/C12H9N3O2/c1-7-13-9-4-2-3-8-11(15(16)17)6-5-10(14-7)12(8)9/h2-6H,1H3,(H,13,14) |
Standard InChI Key | UFMYKYUSBRCWOJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3N1 |
Introduction
Structural Characteristics and Nomenclature
The core structure of 1H-perimidine consists of a bicyclic system formed by fusing a benzene ring with an imidazole ring. In 2-methyl-6-nitro-1H-perimidine, the imidazole nitrogen at position 1 remains protonated, while the methyl group occupies position 2 and the nitro group is at position 6. This substitution pattern influences electronic distribution, as evidenced by computational studies showing enhanced electron-withdrawing effects from the nitro group (-NO₂) and steric modulation from the methyl (-CH₃) group .
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2,3-dimethyl-6-nitro-2H-indazole, reveal distinct proton environments: methyl groups typically resonate near δ 2.6–4.2 ppm, while aromatic protons adjacent to nitro groups appear downfield at δ 7.7–8.5 ppm . Infrared (IR) spectroscopy of nitro-substituted heterocycles shows strong absorption bands at 1,520–1,370 cm⁻¹ for asymmetric and symmetric NO₂ stretching .
Synthetic Methodologies
Nitration and Methylation Strategies
The synthesis of 2-methyl-6-nitro-1H-perimidine likely involves sequential nitration and methylation steps, mirroring pathways used for structurally related compounds. For example, the nitration of diethyl malonate under controlled conditions (0–30°C, excess HNO₃) yields nitro intermediates, which undergo cyclization with thiourea in alcoholic solvents . Methylation using dimethyl carbonate (DMC) as a green methylating agent has been demonstrated for indazole derivatives, offering advantages over traditional reagents like methyl iodide due to lower toxicity and higher selectivity .
Table 1: Comparison of Methylation Reagents for Heterocyclic Compounds
Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Dimethyl carbonate | DMF | 70–100 | 65–71 | |
Methyl sulfate | NaOH/H₂O | 10–20 | 50–81 | |
Methyl iodide | Acetone | 40–60 | 45–55 | – |
Optimization of Reaction Conditions
Key parameters affecting yield and purity include:
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Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reagent solubility and reaction rates .
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Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine facilitates deprotonation during methylation .
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Temperature: Elevated temperatures (70–100°C) improve reaction kinetics but may promote side reactions such as over-nitration .
Physicochemical Properties
Thermal Stability and Solubility
Thermogravimetric analysis (TGA) of nitro-substituted heterocycles indicates decomposition onset temperatures above 200°C, suggesting moderate thermal stability. Solubility in common organic solvents follows the trend: DMSO > DMF > acetone > ethyl acetate, aligning with the compound’s polar nitro group and aromatic system .
Spectroscopic Characterization
Hypothetical spectral data for 2-methyl-6-nitro-1H-perimidine, extrapolated from analogs:
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¹H NMR (DMSO-d₆): δ 2.68 (s, 3H, CH₃), 7.71–8.51 (m, 3H, Ar-H), 10.2 (s, 1H, NH) .
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¹³C NMR: δ 22.1 (CH₃), 115.6–150.3 (aromatic carbons), 160.1 (C-NO₂) .
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IR (KBr): 1,525 cm⁻¹ (NO₂ asym), 1,350 cm⁻¹ (NO₂ sym), 1,620 cm⁻¹ (C=N) .
Research Challenges and Future Directions
Current limitations include:
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Regioselectivity: Nitration of perimidine derivatives may yield mixed regioisomers, necessitating chromatographic separation.
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Scalability: Green chemistry approaches, such as mechanochemical synthesis, could improve atom economy and reduce solvent waste.
Proposed studies:
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Catalytic asymmetric methylation to access enantiomerically pure derivatives.
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In silico screening for antimicrobial or antiviral activity using QSAR models.
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